Kinocoumarin

説明

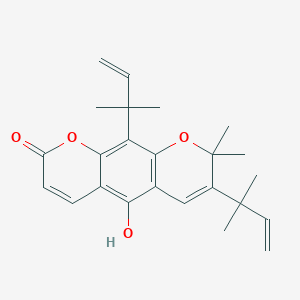

Structure

2D Structure

3D Structure

特性

CAS番号 |

119139-65-0 |

|---|---|

分子式 |

C24H28O4 |

分子量 |

380.5 g/mol |

IUPAC名 |

5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |

InChIキー |

OPQNNWVPHFUNEH-UHFFFAOYSA-N |

SMILES |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

正規SMILES |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

製品の起源 |

United States |

Natural Abundance, Isolation Strategies, and Biosynthetic Investigations of Kinocoumarin

Discovery and Documentation of Kinocoumarin in Natural Sources

This compound has been identified as one of the pyranocoumarins isolated from the stem bark of Clausena excavata Burm. f., a medicinal plant widely distributed in Southeast Asia. researchgate.netresearchgate.netresearchgate.netresearchgate.net Clausena excavata is known for its use in traditional medicine for various ailments, including malaria. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net In a phytochemical study of the methanol (B129727) extract from the stem bark of this plant, this compound was isolated alongside other pyranocoumarins such as nordentatin (B92008), dentatin (B1194878), clausarin (B1232218), and clausenidin (B14091337). researchgate.netresearchgate.netresearchgate.netresearchgate.net this compound has also been reported among the coumarins isolated from the roots and root barks of certain Citrus plants. researchgate.net The isolation of this compound from C. excavata and its antiplasmodial activities were reported for the first time in one study. researchgate.netresearchgate.netresearchgate.net

Methodological Approaches for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from plant materials typically involve a series of extraction and chromatographic techniques. These methods are designed to separate this compound from the complex mixture of other compounds present in the biological matrix.

Chromatographic Techniques for this compound Isolation

Chromatographic techniques are essential for the purification of this compound. Studies on the isolation of coumarins, including this compound and related compounds from Clausena and Citrus species, frequently employ various chromatographic methods. These include silica (B1680970) gel chromatography, ODS (Octadecylsilyl) chromatography, and High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Column chromatography is a common initial step for the sequential fractionation of plant extracts. researchgate.netbuu.ac.th Preparative TLC (Thin Layer Chromatography) has also been used to further purify fractions obtained from column chromatography. researchgate.net The use of these techniques allows for the separation of compounds based on their differing polarities and affinities for the stationary and mobile phases, ultimately leading to the isolation of purified this compound.

Extraction Protocols for this compound from Plant Materials

Extraction is the initial step to obtain a crude extract containing this compound from plant materials such as stem bark, roots, or leaves. Various solvents are utilized depending on the polarity of the target compounds and the plant part being extracted. For instance, methanol extracts of the stem bark of Clausena excavata have been used for the isolation of pyranocoumarins, including this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net Sequential extraction with solvents of increasing polarity is a common approach. One study on Clausena excavata leaves utilized a crude extract prepared with 95% ethanol, followed by sequential extraction with hexane (B92381) and ethyl acetate. buu.ac.th Dichloromethane has also been used to extract coumarin (B35378) compounds from the fruit powder of Clausena excavata. researchgate.net These extraction protocols aim to efficiently recover this compound and other secondary metabolites from the plant matrix before further purification.

Elucidation of this compound's Putative Biosynthetic Pathways

Investigations into the biosynthesis of coumarins, including this compound, in plants are an active area of research. While a complete, step-by-step pathway specifically for this compound may not be fully elucidated, the biosynthesis of coumarins generally involves the shikimate pathway and the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic phenylpropanoid and isoprenoid units, respectively.

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of coumarins involves a series of enzymatic reactions. Enzymes in the shikimate pathway are responsible for the formation of cinnamic acid derivatives, which serve as precursors for the coumarin skeleton. Hydroxylation, cyclization, and prenylation steps, catalyzed by specific enzymes, are crucial in the formation of diverse coumarin structures, including pyranocoumarins like this compound which contain prenyl groups. researchgate.netresearchgate.net While specific enzymes directly involved in the late stages of this compound biosynthesis have not been detailed in the provided search results, the presence of prenyl groups on this compound suggests the involvement of prenyltransferases. researchgate.netresearchgate.net Studies on coumarin biosynthesis in other plants have identified cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes that are likely involved in the complex transformations leading to the final coumarin structures. uanl.mx

Precursor Incorporation Studies in Biosynthesis

Precursor incorporation studies are valuable for understanding the biosynthetic routes of natural products. By feeding isotopically labeled potential precursor molecules to the plant or plant cell cultures and analyzing the labeling pattern in the isolated compound, researchers can deduce which molecules are incorporated into the structure. While specific precursor incorporation studies directly related to this compound were not detailed in the search results, studies on the biosynthesis of other coumarins and prenylated natural products have utilized this approach. These studies typically involve feeding labeled cinnamic acid derivatives or isoprenoid precursors (like isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP)) to investigate their incorporation into the coumarin structure. uanl.mx Such studies would be essential to confirm the proposed biosynthetic steps and the role of specific precursors in the formation of this compound.

Genetic Engineering Approaches for Pathway Manipulation

While direct information on genetic engineering specifically targeting this compound biosynthesis is limited in the provided results, genetic engineering and metabolic engineering approaches have been successfully applied to manipulate the biosynthetic pathways of other natural compounds, including other coumarins and secondary metabolites nih.govfrontiersin.orgnih.gov.

Strategies in metabolic engineering often involve optimizing genetic and regulatory processes within cells to enhance the production of a desired substance wikipedia.org. Common approaches include the overexpression of genes encoding rate-limiting enzymes in a biosynthetic pathway, blocking competing metabolic pathways, heterologous gene expression (introducing genes from one organism into another), and enzyme engineering wikipedia.org. These techniques aim to redirect metabolic flux towards the production of the target compound nih.govwikipedia.org.

Synthetic Chemistry of Kinocoumarin and Its Analogues

Total Synthesis Strategies for Kinocoumarin

Total synthesis of natural products like this compound involves the complete chemical synthesis of the molecule from simpler, readily available precursors. This process often requires the development of sophisticated synthetic routes to precisely control the formation of chemical bonds and stereochemistry. sustech.edu.cnbeilstein-journals.org

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules. bhavanscollegedakor.orgnsf.govdeanfrancispress.comwiley.com It involves working backward from the target molecule to simpler starting materials by a series of imaginary bond disconnections, which are the reverse of known synthetic reactions. bhavanscollegedakor.orgkccollege.ac.in Key disconnection strategies for a pyranocoumarin (B1669404) like this compound would focus on breaking bonds that can be formed efficiently in the forward synthetic direction. deanfrancispress.comelsevier.com This might involve disconnecting the pyran ring from the coumarin (B35378) core or breaking bonds within the pyran ring itself, considering functional group interconversions (FGI) to arrive at suitable synthons and their corresponding synthetic equivalents. bhavanscollegedakor.orgkccollege.ac.in Strategic disconnections aim for significant simplification of the molecular structure. deanfrancispress.com

Many natural products, including this compound, possess chiral centers, making stereoselective and enantioselective synthesis critical. uniurb.itnumberanalytics.com Stereoselective synthesis aims to preferentially form one stereoisomer over others, while enantioselective synthesis specifically targets the formation of a single enantiomer. uniurb.itnumberanalytics.com Achieving high stereoselectivity and enantioselectivity often relies on the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. uniurb.itbeilstein-journals.orgrsc.org Designing such routes for this compound would involve carefully controlled reactions that establish the correct relative and absolute configurations of any stereocenters in the molecule or its intermediates. mdpi.comnih.govchemrxiv.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships and discover compounds with improved properties. mdpi.comresearchgate.net

Scaffold modification and derivatization strategies involve altering the core structure of this compound or introducing various functional groups to its periphery. mdpi.comresearchgate.netmdpi.com This can include modifications to the coumarin ring, the pyran ring, or any substituents present. mdpi.commdpi.com Common strategies include functional group interconversions, introduction of new substituents through reactions like alkylation, acylation, or halogenation, and modification of the ring systems. researchgate.netmdpi.com These modifications can lead to changes in the compound's physical properties, chemical reactivity, and biological activity.

Combinatorial and parallel synthesis approaches are powerful methods for generating libraries of this compound analogues efficiently. uomustansiriyah.edu.iqajprd.comnih.govniscpr.res.in Combinatorial chemistry involves the synthesis of a large number of compounds in a relatively small number of steps by combining different building blocks in a systematic way. uomustansiriyah.edu.iqnih.govniscpr.res.in Parallel synthesis involves carrying out multiple reactions simultaneously in separate reaction vessels. ajprd.comniscpr.res.inslideshare.net These approaches allow for the rapid generation of diverse sets of analogues, which can then be screened for desired biological activities. uomustansiriyah.edu.iqnih.govniscpr.res.innih.gov

Directed Synthesis for Specific Structural Motifs

Directed synthesis approaches in coumarin chemistry aim to construct molecules with specific functional groups or structural arrangements at predefined positions on the coumarin core or its fused rings. This is crucial for the synthesis of natural product analogues or for structure-activity relationship (SAR) studies. The synthesis of various coumarin and pyranocoumarin analogues has been reported to explore their biological activities. For instance, studies have involved the design and synthesis of pyranocoumarin analogues with specific modifications to investigate their effects. researchgate.net Similarly, the synthesis of coumarin derivatives with particular substituents, such as a pentyloxy group at the C-7 position, has been explored to understand the impact of substitution patterns on bioactivity. nih.gov

General methods for coumarin synthesis provide platforms for directed synthesis. These methods often allow for the controlled introduction of substituents onto the phenolic or the α,β-unsaturated carbonyl components that form the coumarin ring. Examples of such methodologies include metal-catalyzed cyclization and annulation reactions, which can be tailored to incorporate specific structural motifs. organic-chemistry.org While specific details on the directed synthesis of this compound's unique structural features, such as its prenyl groups and the fused pyran ring, are not extensively detailed in general literature searches, the principles applied in the directed synthesis of other complex coumarin analogues are relevant. The ability to selectively introduce or modify functional groups is fundamental to creating libraries of analogues for biological evaluation or to probe specific molecular interactions.

Method Development for this compound-Related Chemical Transformations

Method development in the context of this compound-related chemistry encompasses the creation and refinement of synthetic strategies and reactions applicable to the synthesis of coumarins and their analogues, including pyranocoumarins. Various reaction methods have been developed for the construction of the coumarin core and the introduction of diverse substituents. nih.govorganic-chemistry.org

Significant advancements in coumarin synthesis methodologies include metal-catalyzed reactions. For example, Au(I)-catalyzed cyclization of phenol-derived propiolates provides an efficient route to coumarins through intramolecular hydroarylation. organic-chemistry.org Rh(II)-catalyzed annulation of phenolic acetates with acrylates via C-H activation represents another developed method, allowing for the formation of coumarin derivatives with high regioselectivity. organic-chemistry.org Benzannulation reactions involving siloxy alkynes and salicylaldehydes catalyzed by NTf₂ have also been reported for the synthesis of a range of coumarins. organic-chemistry.org Palladium-catalyzed oxidative Heck coupling reactions enable the direct synthesis of 4-arylcoumarins. organic-chemistry.org

These developed methods offer versatile tools for constructing the core structure found in this compound and its analogues. While specific method development focused solely on chemical transformations of this compound itself is not widely reported in general sources, the broader advancements in coumarin synthesis methodologies are directly applicable to accessing this compound and its structural variants. The exploration of different catalysts, reaction conditions, and synthetic sequences contributes to the efficiency and selectivity of synthesizing this class of natural products and their analogues. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Kinocoumarin

Methodologies for SAR Elucidation

The elucidation of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like Kinocoumarin, researchers would typically employ a combination of systematic structural modifications and computational modeling.

Systematic Structural Modifications and Activity Profiling

This classical approach involves the synthesis of a series of analogs of the parent compound, this compound, followed by the evaluation of their biological activity. Each modification is designed to probe the importance of a specific part of the molecule. For this compound (5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one), this would involve:

Modification of the pyrano[3,2-g]chromen-8-one core: Altering the core heterocyclic system to determine its necessity for activity.

Variation of the substituents:

Modifying the hydroxyl group at the C5 position (e.g., through etherification or esterification) to assess the role of this hydrogen-bonding moiety.

Altering the dimethyl groups on the pyran ring to investigate steric and lipophilic requirements.

Each synthesized analog would be subjected to a panel of biological assays to generate a comprehensive activity profile. The comparison of these profiles across the series of analogs would allow researchers to deduce which structural features are critical for the observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, a QSAR study would typically involve the following steps:

Data Set Generation: A dataset of this compound analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model can be instrumental in predicting the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds.

Investigating Structural Determinants for Observed Biological Activities

Building upon the data from SAR and QSAR studies, further investigation would focus on identifying the specific structural features of this compound that are responsible for its biological actions and how its three-dimensional structure influences these interactions.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its biological activity. For this compound, a pharmacophore model would be developed based on the structures of active analogs. This model would highlight key features such as:

Hydrogen bond donors and acceptors (e.g., the hydroxyl group and carbonyl oxygen).

Hydrophobic regions (e.g., the aromatic rings and alkyl substituents).

Aromatic centers.

This pharmacophore model would serve as a template for the design of new molecules with potentially similar or improved biological activity.

Impact of Stereochemistry on Biological Modulation

Stereochemistry can play a crucial role in the biological activity of a molecule, as biological targets are often chiral. nih.govnih.gov Although the provided structure of this compound does not indicate any stereocenters, if chiral analogs were to be synthesized, it would be imperative to investigate the impact of stereoisomerism. This would involve:

Synthesis of individual stereoisomers: Preparing enantiomerically pure or diastereomerically pure analogs.

Biological evaluation of individual isomers: Testing each isomer separately to determine if the biological activity is stereospecific.

Significant differences in the activity between stereoisomers would provide valuable insights into the three-dimensional binding requirements of the biological target. nih.govnih.gov

Developing Structure-Mechanism Hypotheses based on SAR Data

The culmination of SAR and SMR studies is the development of a hypothesis that connects the chemical structure of this compound to its mechanism of action at the molecular level. By integrating the data from systematic modifications, QSAR, pharmacophore modeling, and stereochemical studies, researchers can propose a plausible binding mode of this compound to its biological target. This hypothesis would describe the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the key pharmacophoric features of this compound and the amino acid residues in the binding site of the target protein. This mechanistic understanding is invaluable for the rational design of next-generation compounds with enhanced efficacy and selectivity.

Mechanistic Elucidation of Biological Activities in Preclinical Research Models

Cellular and Molecular Research Models for Kinocoumarin Investigation

Cellular and molecular models provide controlled environments to investigate the direct effects of this compound on biological processes at a fundamental level.

In Vitro Cellular Assays for Activity Profiling

In vitro cellular assays are widely used to profile the biological activities of compounds like this compound. These assays involve the use of isolated cells or enzymes to assess specific cellular responses or enzymatic inhibition. This compound A, a specific type of this compound, has been investigated using in vitro enzyme and cellular assays. These studies have demonstrated that this compound A exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) uni.lufoodb.caresearchgate.netresearchgate.net. The inhibition of these enzymes, key players in the arachidonic acid pathway, is a significant finding in understanding the potential anti-inflammatory properties of this compound A d-nb.info. Enzyme inhibition assays, which measure the reduction in enzyme activity in the presence of a compound, are a standard method for this type of profiling d-nb.infobiorxiv.org. Cellular assays can further confirm these effects in a more complex biological context, assessing the compound's impact on cellular processes mediated by these enzymes foodb.caresearchgate.net.

Non-Mammalian In Vivo Models for Mechanistic Studies

Non-mammalian in vivo models offer valuable alternatives to traditional mammalian models in preclinical research, providing insights into compound activity within a living system while often being more cost-effective and ethically favorable nih.govwikipedia.orgnih.gov. Organisms such as Caenorhabditis elegans, Drosophila melanogaster (fruit fly), and Danio rerio (zebrafish) are commonly utilized in this context researchgate.netwikipedia.orgmdpi.comwikipedia.org. These models possess conserved biological pathways relevant to human physiology, including inflammatory responses, making them suitable for studying the mechanisms of anti-inflammatory compounds researchgate.netnih.govplos.org. C. elegans, for instance, has been used as an infection model to investigate the molecular mechanisms of pathogenic bacteria and can be utilized for screening compounds wikipedia.orgneurodegenerationresearch.eu. While the provided search results highlight the utility of these non-mammalian models in preclinical research and for studying inflammation researchgate.netwikipedia.orgnih.govmdpi.comwikipedia.orgplos.orgneurodegenerationresearch.eu, specific studies detailing the investigation of this compound in these models were not found within the provided information.

Investigation of Molecular Targets and Pathways

Delving into the molecular targets and affected pathways provides a deeper understanding of how this compound exerts its biological effects.

Protein-Ligand Interaction Studies (e.g., Binding Assays)

Protein-ligand interaction studies, such as binding assays, are fundamental in identifying and characterizing the direct molecular targets of a compound. For this compound A, the observed inhibition of COX-2 and 5-LOX in enzyme assays directly implies a binding interaction with these proteins uni.lufoodb.caresearchgate.netresearchgate.net. These enzyme inhibition assays can be considered a type of functional binding assay, indicating that this compound A interacts with the active site or an allosteric site of these enzymes to impede their activity d-nb.infobiorxiv.org. While specific quantitative binding data (e.g., dissociation constants, KD) for this compound A and COX-2 or 5-LOX were not explicitly detailed in the provided snippets, techniques like surface plasmon resonance, isothermal titration calorimetry, or even methods based on IC50 shifts in the presence of varying protein concentrations are standard approaches to characterize such interactions nih.govmdpi.com. Molecular docking studies, as performed for other COX/LOX inhibitors, can computationally predict the binding modes and affinities of a compound to its target protein, offering insights into the key residues involved in the interaction d-nb.infobiorxiv.orgnih.gov.

Gene Expression and Proteomic Profiling

Gene expression and proteomic profiling techniques provide a broader view of the cellular response to a compound by measuring the levels of thousands of mRNA transcripts or proteins simultaneously researchgate.netfrontiersin.orgthermofisher.comukbiobank.ac.uk. Gene expression profiling, often performed using microarrays or RNA sequencing (RNA-Seq), can identify changes in gene transcription following this compound treatment, indicating which genes are upregulated or downregulated frontiersin.orgthermofisher.commdpi.comnih.govactivemotif.com. This can reveal affected biological processes and potential upstream signaling events frontiersin.orgthermofisher.com. Proteomic profiling, typically employing mass spectrometry-based methods, measures the abundance of proteins in a sample, offering insights into changes at the protein level, which may not always directly correlate with mRNA levels researchgate.netukbiobank.ac.ukmdpi.comnih.govnih.govualberta.cabioconductor.org. While these techniques are powerful tools for unbiased discovery of cellular changes induced by a compound researchgate.netukbiobank.ac.ukmdpi.com, the provided information did not include specific data on gene expression or proteomic changes induced by this compound A. Applying these methods could reveal a more comprehensive picture of this compound A's impact on cellular function beyond its known effects on COX and LOX.

Cellular Pathway Modulation Studies

Cellular pathway modulation studies aim to understand how a compound influences interconnected networks of molecular interactions that govern cellular processes. Given this compound A's inhibitory activity on COX-2 and 5-LOX, it is known to modulate the arachidonic acid pathway, which is central to inflammation uni.lufoodb.caresearchgate.netresearchgate.netd-nb.info. This pathway leads to the production of prostaglandins (B1171923) and leukotrienes, lipid mediators involved in inflammatory responses d-nb.info. Investigating the downstream effects of COX and 5-LOX inhibition by this compound A on the production of these mediators in cellular contexts is a key aspect of pathway modulation studies. Beyond the arachidonic acid pathway, other signaling cascades, such as the NF-κB pathway, are frequently involved in inflammatory responses and are modulated by various anti-inflammatory compounds nih.govfrontiersin.org. Techniques like Western blotting, ELISA, or reporter assays can be used to assess the activation status of key proteins or the activity of transcription factors within these pathways neurodegenerationresearch.eu. While the provided search results confirm this compound A's impact on COX and 5-LOX uni.lufoodb.caresearchgate.netresearchgate.netd-nb.info, specific studies detailing its broader effects on other cellular pathways were not available in the provided information. Further research utilizing pathway analysis tools and experimental techniques could elucidate the full spectrum of cellular pathways modulated by this compound A wikipedia.orgbioconductor.orgfrontiersin.orgreactome.orgnih.gov.

Analysis of Downstream Biological Effects at the Cellular Level

Preclinical research has explored the effects of pyranocoumarins, including this compound and related compounds, on various cellular processes. These investigations aim to understand the molecular mechanisms underlying their observed biological activities.

Cell Cycle Progression and Apoptosis Research

Research on pyranocoumarins from Clausena excavata has demonstrated effects on cell cycle progression and the induction of apoptosis in various cell lines. For instance, clausenidin (B14091337), a pyranocoumarin (B1669404) structurally related to this compound and isolated from the same plant, has been shown to induce apoptosis in HepG2 hepatocellular carcinoma cells. This induction was found to be dose-dependent. [PubChem 1, 15]

Studies investigating the mechanism of clausenidin-induced apoptosis in HepG2 cells revealed its impact on the cell cycle, causing a G2/M phase arrest. uni.lu Further analysis indicated the involvement of the mitochondrial pathway in this apoptotic process. uni.lu This was evidenced by the depolarization of the mitochondrial membrane and a significant increase in the expression of caspases 3 and 9, key executioners and initiators of the mitochondrial apoptotic pathway, respectively. uni.lu Additionally, clausenidin treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. uni.lu These findings suggest that pyranocoumarins like clausenidin can modulate the balance of pro- and anti-apoptotic proteins, thereby promoting programmed cell death.

While direct studies detailing this compound's specific effects on cell cycle phases or the precise apoptotic pathways are less extensively documented in the provided literature compared to clausenidin, its classification as a pyranocoumarin from the same botanical source suggests potential similarities in their cellular impacts.

Oxidative Stress Response Mechanisms

Coumarins, as a class of natural products, are often investigated for their antioxidant properties. Preclinical research on pyranocoumarins has indicated their potential to influence cellular oxidative stress response mechanisms. One study mentioned that pyranocoumarins can regulate anti-oxidative pathways, including the Nrf-2 pathway. uni.lu The Nrf2-antioxidant response element signaling pathway is a major cellular defense mechanism against oxidative stress, controlling the expression of genes involved in detoxification and antioxidant defense. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. Excessive ROS can lead to damage of cellular macromolecules and activate signaling pathways such as MAPK, JAK/STAT, PI3K/AKT/mTOR, NF-κB, and Nrf2, affecting gene expression and cellular function. While the general mechanisms of oxidative stress response involving pathways like Nrf2 and NF-κB are well-established in cellular defense nih.gov, specific detailed research on how this compound precisely modulates these pathways in preclinical models is limited in the provided sources, beyond the general mention of pyranocoumarins influencing the Nrf-2 pathway. uni.lu

Anti-Infective Action Mechanisms

Preclinical investigations have also explored the anti-infective potential of pyranocoumarins. Studies on pyranocoumarins from Clausena excavata have reported anti-viral activity, specifically against the hepatitis B virus (HBV). uni.lu The mechanisms proposed for the anti-HBV activity of these compounds involve either the inhibition of proteins essential for viral entry, replication, and infection or the regulation of cellular pathways such as Akt-Mtor and NF-κB. uni.lu

Beyond antiviral activities, other anti-infective mechanisms have been explored for coumarins and related compounds. For example, some coumarins have been identified as inhibitors of bacterial efflux pumps. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the effectiveness of antibacterial drugs.

Furthermore, this compound, along with other pyranocoumarins like nordentatin (B92008) and clausenidin isolated from Clausena excavata, has shown antiplasmodial activities against a multidrug-resistant strain of Plasmodium falciparum. While the specific cellular mechanism of this compound's antiplasmodial action is not detailed in the provided snippets, this finding indicates its potential as an anti-infective agent against malaria parasites.

The research findings on the anti-infective mechanisms of this compound and related pyranocoumarins highlight their potential to interfere with viral replication, modulate host cellular pathways involved in infection, and potentially overcome resistance mechanisms in other pathogens like bacteria and parasites.

Data Tables

Based on the available data in the provided snippets for related pyranocoumarins:

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Mechanism/Pathway | Reference |

| Clausenidin | HepG2 | G2/M arrest | Yes (dose-dependent) | Mitochondrial pathway, Caspase 3/9 activation, Bcl-2/Bax modulation | uni.lu |

| Compound | Target Pathogen | Activity | EC50 (µM) | Reference |

| Pyranocoumarin 5 | HBV | Anti-viral | 1.14 | uni.lu |

| Pyranocoumarin 10 | HBV | Anti-viral | 1.34 | uni.lu |

| This compound | P. falciparum (K1) | Antiplasmodial | Not specified | |

| Nordentatin | P. falciparum (K1) | Antiplasmodial | Not specified | |

| Clausenidin | P. falciparum (K1) | Antiplasmodial | Not specified |

Advanced Analytical and Spectroscopic Methodologies in Kinocoumarin Research

Chromatographic Techniques for Kinocoumarin Quantification and Purity Assessment

Chromatographic methods are fundamental in the analysis of natural products like this compound, providing efficient separation of compounds within a mixture. This separation is essential for both quantifying the amount of this compound present in a sample and assessing its purity by identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarins, offering high efficiency and sensitivity. While specific detailed HPLC parameters solely for this compound were not extensively provided in the search results, HPLC is generally employed for the separation of coumarins based on their polarity and interaction with a stationary phase. The method involves injecting a sample onto an HPLC column, where components are separated as they are carried by a mobile phase. Detection is typically achieved using UV-Vis detectors, which can monitor the absorbance of coumarins at specific wavelengths. This allows for the quantification of this compound by comparing peak areas or heights to calibration curves generated from standards of known concentration. HPLC is also valuable for purity assessment, as impurities in the sample will appear as separate peaks on the chromatogram, and their relative areas can be used to estimate their proportion.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of volatile or semi-volatile compounds. GC has been mentioned in the context of analyzing coumarins and has been used in conjunction with Mass Spectrometry for the analysis of this compound. thegoodscentscompany.com GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. While GC is suitable for many organic compounds, the volatility of this compound would determine the feasibility and specific conditions required for GC analysis. GC is often coupled with sensitive detectors, including Mass Spectrometry, for identification and quantification.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic techniques with Mass Spectrometry provides powerful hyphenated methods for the comprehensive analysis of complex samples containing this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS. This technique is particularly useful for analyzing less volatile or thermally labile compounds like many natural products, including coumarins. LC-MS allows for the separation of this compound from other compounds in an extract, while the MS detector provides information about its molecular weight and fragmentation pattern. thegoodscentscompany.com LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information by fragmenting the parent ion of this compound and analyzing the resulting fragments. thegoodscentscompany.com This is invaluable for confirming the identity of this compound and detecting structurally related impurities.

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned earlier, GC-MS has been applied in the analysis of coumarins, including this compound. thegoodscentscompany.com GC-MS is effective for the separation and identification of volatile and semi-volatile components in a sample. The mass spectrometer connected to the GC provides mass spectra of the eluting compounds, which can be used to identify this compound by comparing its spectrum to spectral libraries or known standards. thegoodscentscompany.com GC-MS is useful for both qualitative and quantitative analysis, as well as for detecting and identifying impurities.

Spectroscopic Techniques for Structural Confirmation and Elucidation in Research

Spectroscopic techniques are indispensable for determining and confirming the chemical structure of this compound and other related compounds isolated from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic molecules. Both 1H NMR and 13C NMR provide crucial information about the types and arrangement of atoms within the this compound molecule. Analysis of chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra helps in identifying different proton environments. 13C NMR spectroscopy provides information about the carbon skeleton.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Correlation), HMBC (Heteronuclear Multiple-Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are frequently used in coumarin (B35378) research to establish correlations between protons and carbons, and to determine spatial relationships within the molecule. These 2D NMR experiments are powerful tools for unambiguously assigning signals and confirming the proposed structure of this compound. NMR can also be used for quantitative purity assessment, providing an orthogonal method to chromatography.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. Different ionization techniques can be used depending on the properties of the analyte. Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) have been used in the study of coumarins, providing molecular ions and characteristic fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) are also commonly applied in natural product analysis, including coumarins.

Tandem Mass Spectrometry (MS/MS or MSn) is particularly valuable for structural analysis. By selecting the molecular ion of this compound and inducing fragmentation, MS/MS provides a spectrum of fragment ions. Analysis of these fragmentation patterns can reveal specific substructures and connectivity within the molecule, aiding in structural confirmation and elucidation, especially for complex or unknown coumarins. Accurate mass measurements obtained from high-resolution MS techniques can determine the elemental composition of this compound, providing further confidence in its identification. MS is also integral to hyphenated techniques like LC-MS and GC-MS for the detection and identification of this compound and its related compounds or impurities. thegoodscentscompany.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques utilized in the analysis of organic compounds like this compound. IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. orgchemboulder.comnih.gov Different functional groups absorb IR radiation at characteristic wavelengths, resulting in a unique spectrum that can serve as a molecular fingerprint, particularly in the region below 1300 cm⁻¹. orgchemboulder.comlibretexts.org

UV-Vis spectroscopy, on the other hand, measures the absorption of ultraviolet and visible light by a sample in the wavelength range typically between 200 and 780 nm. mdpi.com This technique is particularly useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light. mdpi.com The pattern of absorption in the UV-Vis spectrum can provide information about the electronic transitions within the molecule, offering insights into its conjugation and presence of aromatic systems, which are characteristic features of coumarin derivatives like this compound. mdpi.comlcms.cz

While specific detailed IR and UV-Vis spectral data for this compound were not extensively found in the immediate search results, these spectroscopic methods are standard tools in the structural elucidation of natural products isolated from plants such as Clausena excavata. researchgate.netresearchgate.net For instance, studies on other coumarin derivatives isolated from Clausena excavata have employed UV spectrophotometry and IR spectroscopy as part of their structural characterization process. researchgate.net The IR spectrum would typically show characteristic absorption bands corresponding to O-H stretching (if a hydroxyl group is present), C=O stretching (from the lactone ring), C=C stretching (from aromatic rings and alkene functionalities), and C-O stretching vibrations. orgchemboulder.comlibretexts.orgresearchgate.net The UV-Vis spectrum would exhibit absorption maxima related to the π-π* electronic transitions within the coumarin core and any additional conjugated systems. mdpi.comresearchgate.net

These spectroscopic fingerprints are invaluable for confirming the identity and assessing the purity of isolated this compound. Comparison of experimental spectra with reported data for known compounds or with predicted spectra based on the proposed structure is a common practice in natural product chemistry.

Advanced Imaging and Microscopic Techniques in this compound Research

Advanced imaging and microscopic techniques can provide visual and spatially resolved information about chemical compounds and their interactions, although direct applications specifically focused on imaging this compound itself were not prominently detailed in the search results. However, these techniques are broadly applied in related research areas, such as studying the effects of compounds on biological systems or analyzing the composition of complex matrices where this compound might be present.

For example, scanning electron microscopy (SEM) has been used in studies involving coumarin derivatives to observe morphological changes in cells or microorganisms treated with these compounds. researchgate.netbuu.ac.th This suggests that microscopy could potentially be used to investigate the impact of this compound on cellular structures if it were being studied for biological activity.

Advanced light microscopy techniques, including confocal laser scanning microscopy and super-resolution microscopy, offer high-resolution imaging of biological samples and can be used to visualize the localization of fluorescently labeled molecules or to study cellular processes. mdc-berlin.de While this compound itself may not be inherently fluorescent, it could potentially be modified with fluorescent tags or studied in conjunction with other fluorescent probes to investigate its distribution or interactions within biological contexts.

Medical imaging techniques such as MRI, PET, and SPECT, while primarily used for clinical diagnosis, represent advanced imaging methodologies that can provide information about the distribution and metabolism of compounds within living organisms, often requiring the use of labeled tracers. nih.govexpresshealthcare.inesmrmb.orgnih.gov While there is no indication of this compound being studied using these specific medical imaging modalities in the provided results, the principles of advanced imaging for understanding compound behavior in complex environments are relevant.

In the context of this compound research, advanced imaging and microscopic techniques could potentially be applied in future studies to:

Visualize the compound's distribution in plant tissues during isolation.

Study the morphological effects of this compound on cells or tissues if it exhibits biological activity.

Investigate the interaction of this compound with other molecules or cellular components at a microscopic level.

While direct examples of advanced imaging and microscopy applied to this compound were not found, the broader application of these techniques in related fields of natural product and biological research indicates their potential relevance for future investigations into this compound.

Computational and Theoretical Approaches to Kinocoumarin Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are widely used computational techniques to investigate the binding affinity and stability of small molecules, such as kinocoumarin, with biological targets, particularly proteins. These methods help predict how a molecule interacts with a specific site on a target, providing insights into its potential mechanism of action.

Ligand-Target Interaction Modeling

Ligand-target interaction modeling using molecular docking is a fundamental step in understanding how this compound or its derivatives might bind to a receptor or enzyme. This involves predicting the preferred orientation (pose) and binding affinity of the ligand within the target's binding site. Studies on coumarin (B35378) derivatives have frequently employed molecular docking to assess their potential interactions with various protein targets, including enzymes involved in diseases like Alzheimer's (e.g., acetylcholinesterase) and viral infections (e.g., SARS-CoV-2 proteases) nih.govpensoft.net. This compound itself, along with other pyranocoumarins isolated from Clausena excavata, has been the subject of molecular docking studies to investigate its antiplasmodial activity, providing insights into its potential binding sites and affinities within relevant biological targets researcher.liferesearchgate.netresearchgate.netresearchgate.net. These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the coumarin scaffold and amino acid residues in the protein's active site nih.govresearchgate.net. For instance, a molecular docking study on coumarin derivatives as potential dual inhibitors of α-glucosidase and α-amylase identified compounds with favorable binding energies and interactions with active site residues mdpi.com. Specifically, this compound (compound 3 in one study) showed hydrogen bonding and pi-pi stacking interactions with selective Phe321 and interactions with thirteen other amino acid residues of α-glucosidase researchgate.net.

Conformational Analysis and Stability Predictions

Beyond static docking poses, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-target complexes over time. MD simulations provide information about the flexibility of the ligand and the target, the stability of the binding pose, and the nature of interactions in a more realistic, dynamic environment, often including the effects of solvent pensoft.netmdpi.comresearchgate.net. For coumarin derivatives, MD simulations have been used to support molecular docking data, indicating the formation of stable complexes with target enzymes pensoft.netresearchgate.net. These simulations can help validate docking results and provide a more comprehensive understanding of the binding event, including assessing the intrinsic stabilities of receptor-ligand complexes over simulation periods, such as 100 ns researchgate.net. The stability of the complex is crucial for sustained biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, properties, and reactivity of molecules like this compound at a fundamental level. These calculations provide insights into parameters such as molecular geometry, energy levels, charge distribution, and reactivity descriptors.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. It allows for the computation of various molecular properties, including optimized geometries, total energies, electronic states (HOMO-LUMO), energy gaps, ionization potentials, electron affinities, chemical potential, global hardness, softness, global electrophilicity, and dipole moments informaticsjournals.co.inpmf.unsa.bauobaghdad.edu.iq. These parameters are crucial for understanding a molecule's stability, reactivity, and potential interactions. DFT calculations have been extensively applied to coumarin derivatives to explore their molecular properties via quantum chemical simulations informaticsjournals.co.in. For example, DFT has been used to investigate the electronic properties and UV-Vis spectra of coumarin derivatives uobaghdad.edu.iq. The choice of functional and basis set in DFT calculations can influence the results, and various combinations are used depending on the specific properties being investigated uobaghdad.edu.iqbohrium.comsciencepublishinggroup.com. DFT studies can also provide insights into charge transfer within the molecule by analyzing HOMO and LUMO energies pmf.unsa.babohrium.com.

Reaction Mechanism Prediction through Theoretical Methods

Theoretical methods, often employing quantum chemical calculations like DFT, can be used to predict and understand the mechanisms of chemical reactions involving coumarins. By studying transition states and energy barriers, these methods can elucidate reaction pathways and predict the feasibility of different reactions. While specific theoretical studies on this compound's reaction mechanisms were not prominently found in the search results, DFT calculations have been applied to study the chemical reactivity of other coumarins and predict their behavior in various synthetic routes pmf.unsa.basciencepublishinggroup.com. Understanding the electronic properties and reactivity descriptors obtained from DFT can provide a solid basis for predicting how this compound might react or be synthesized. For instance, parameters like chemical hardness and electrophilicity, calculated using DFT, are associated with the stability and reactivity of a chemical system and can help explain reaction mechanisms pmf.unsa.ba.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining techniques are increasingly valuable in coumarin research, including studies involving this compound. These computational approaches facilitate the organization, analysis, and interpretation of large datasets related to chemical structures, properties, and biological activities.

Cheminformatics involves the use of computer and information techniques to address chemical problems, processing raw data into information and knowledge researchgate.net. In the context of coumarins, cheminformatics can be applied to characterize natural product datasets, analyze molecular diversity and complexity, and predict properties mdpi.commdpi.com. Data mining, a component of cheminformatics, can be used to interpret extensive analytical data and accelerate the process of determining the structure of compounds, aiding in the identification of new coumarins mdpi.com. These techniques are useful for organizing chemical information in databases and performing comparative analyses of compound libraries mdpi.com. Cheminformatics approaches, including molecular diversity analysis and bioactivity predictive modeling via machine learning, can facilitate the development of natural products into drug candidates and the design of new potential compounds researchgate.net. Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, are a key application of cheminformatics and can be used to predict the activities of new coumarin derivatives and guide rational design pmf.unsa.banih.gov. While direct examples of extensive cheminformatics or data mining specifically focused only on this compound were limited in the search results, the application of these methods to coumarins in general, including for identifying potential drug candidates and understanding structure-activity relationships, is well-established and directly applicable to this compound research researchgate.netmdpi.comnih.gov.

Database Analysis and Virtual Screening

Database analysis is a fundamental step in the computational study of chemical compounds like this compound. Information about this compound, including its chemical structure, molecular formula (C24H28O4), and identifiers such as PubChem CID 14213975 and CAS number 119139-65-0, is available in various chemical databases. nih.govuni.lunih.gov These databases serve as repositories of chemical and biological data, enabling researchers to access existing information about the compound and its known properties.

The identification of this compound from natural sources like Clausena excavata often involves phytochemical analysis, and the data generated can be integrated into or compared with existing databases. semanticscholar.orgresearchgate.net Analyzing such databases can help in understanding the natural occurrence, related compounds (such as nordentatin (B92008), dentatin (B1194878), clausarin (B1232218), and clausenidin (B14091337), also found in Clausena species), and previously reported activities of this compound. semanticscholar.orgresearchgate.net

Virtual screening, a computational technique, involves searching libraries of chemical compounds to identify potential hits that are likely to bind to a target receptor or exhibit a desired activity. While extensive detailed studies specifically focused on the virtual screening of large libraries for this compound were not prominently found in the provided search results, virtual screening is a widely used approach in drug discovery that could be applied to identify compounds with similar structural features or predicted activities to this compound. Conversely, this compound itself could be part of a library screened virtually against various biological targets to predict potential new activities.

Computational analysis has been applied to this compound in the context of its antiplasmodial activity, providing insights into potential binding sites and affinities. nih.gov This type of analysis, often involving techniques like molecular docking, can be considered a form of targeted virtual screening where the compound is assessed against specific biological targets.

Machine Learning and Artificial Intelligence in Synthesis and Activity Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being employed in various areas of chemistry and drug discovery, including the prediction of chemical synthesis pathways and biological activities. epa.govnih.govmdpi.com These methods learn from large datasets to build predictive models.

While detailed studies specifically applying advanced ML or AI models solely to the synthesis or activity prediction of this compound were not extensively detailed in the provided search results, the general principles and applications in the field of coumarins and related compounds are relevant.

Computational studies, including techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have been performed on this compound to understand its potential biological effects. For instance, ADMET and molecular docking studies were conducted on this compound in an investigation of its alpha-glucosidase inhibitory activity. researchgate.net Molecular docking, often a component of virtual screening and computational analysis, predicts the preferred orientation (binding pose) of a molecule within a target binding site and estimates the binding affinity. researchgate.netctdbase.orguni.lu ADMET prediction uses computational models to estimate how a compound will behave within a biological system, providing insights into its pharmacokinetic properties. researchgate.net

The application of ML and AI in activity prediction often involves building models that can predict the potency or likelihood of a compound interacting with a specific biological target based on its molecular structure or descriptors. neist.res.inmdpi.com While the provided information specifically on this compound is limited to mentions of computational analysis and docking/ADMET in the context of specific biological activities, the broader landscape of computational chemistry suggests that more advanced ML/AI techniques could be valuable tools for future studies on this compound's potential therapeutic applications and synthesis.

Emerging Research Applications of Kinocoumarin and Its Derivatives

Kinocoumarin as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to selectively perturb the function of a specific protein target within complex biological systems. semanticscholar.orgresearchgate.net They are valuable tools for deciphering protein function, validating therapeutic targets, and understanding biological mechanisms. semanticscholar.orgresearchgate.netchemicalprobes.org High-quality chemical probes are characterized by their potency, selectivity, and cellular activity. researchgate.net While coumarin (B35378) derivatives, as a broad class, have been explored for various biological activities nih.gov, the specific application of this compound as a dedicated chemical probe for interrogating biological systems is not extensively documented in the examined research. Research on chemical probes often focuses on specific target engagement and modulation semanticscholar.org, and no such specific studies on this compound were identified.

Lead Compound Identification and Optimization in Preclinical Drug Discovery Research

Lead compound identification and optimization are critical phases in preclinical drug discovery, aiming to find and refine molecules with desirable pharmacological properties. uni.lunih.govzonmw.nl Natural products, including coumarins, have historically served as a rich source of lead compounds due to their diverse chemical structures and biological activities. researchgate.net

This compound, along with nordentatin (B92008), dentatin (B1194878), clausarin (B1232218), and clausenidin (B14091337), has been isolated from Clausena excavata. thieme-connect.com Studies on related coumarins from Clausena species have indicated potential biological activities. For instance, an evaluation of coumarins from Clausena harmandiana showed that clausarin, dentatin, and nordentatin exhibited antioxidant activity and cytotoxicity against certain cancer cell lines. mdpi.com Specifically, clausarin demonstrated notable DPPH radical scavenging activity, while dentatin was less active in this assay. mdpi.com In silico analysis of dentatin and nordentatin suggested their potential as inhibitors of the anti-apoptotic protein survivin, indicating a possible role as anticancer agents, although this study did not include this compound. researchgate.net

While these findings suggest that coumarin derivatives from Clausena species, including those structurally related to this compound, possess bioactivity that could make them candidates for lead compound development, detailed research specifically on this compound's role in lead identification and optimization within preclinical drug discovery was not prominent in the consulted literature. The process of lead optimization typically involves iterative structural modifications to improve potency, selectivity, pharmacokinetics, and safety. uni.lunih.govnih.gov Specific data tables detailing the structure-activity relationships or optimization efforts centered on this compound were not found.

Potential for Material Science and Nanotechnology Applications (if applicable from research)

Nanotechnology and material science explore the design, characterization, and application of structures and materials at the nanoscale, often leading to novel properties and applications in various fields, including biomedicine. researchgate.netmdpi.commdpi.commdpi.comnih.govresearchgate.netamazon.in While coumarins have found industrial applications, such as in dyes and optical brighteners nih.gov, specific research investigating the potential of this compound or its derivatives for applications in material science or nanotechnology was not identified in the provided search results. General research in nanotechnology highlights the use of various nanomaterials, including metal nanoparticles, carbon nanotubes, and liposomes, for drug delivery, biosensing, and imaging researchgate.netnih.govmeddocsonline.org, but a direct link to this compound in these applications was not established in the reviewed literature.

Future Directions and Challenges in Kinocoumarin Research

Unexplored Biosynthetic and Synthetic Avenues

Understanding the biosynthetic pathways of natural products is crucial for potential sustainable production and the discovery of related analogs. For kinocoumarin, the specific enzymatic steps and genetic regulation involved in its formation in plants like Clausena excavata remain largely unexplored. Future research could focus on elucidating these pathways through techniques such as genomics, transcriptomics, and metabolomics of this compound-producing organisms. Challenges in this area include the complexity of plant secondary metabolism, the identification and characterization of novel enzymes, and the potential for low natural abundance of the compound, making isolation for study difficult.

In terms of synthesis, the chemical complexity of natural products often presents formidable challenges foodb.ca. Developing efficient and stereoselective synthetic routes to this compound is a significant undertaking. Current challenges in synthesizing complex natural products include achieving precise stereocontrol, balancing skeleton construction with functional group introduction, and developing concise and efficient routes foodb.ca. Future synthetic efforts for this compound could explore novel catalytic methods, flow chemistry techniques, or biomimetic approaches inspired by its biosynthesis. Addressing these challenges requires innovative strategies in organic synthesis uni.lu.

Addressing Research Gaps in Mechanistic Understanding

While some coumarins have shown various biological activities, the specific mechanisms of action for this compound are not well-documented in the provided search results. Significant research gaps likely exist in understanding how this compound interacts with biological targets at a molecular level. Future research needs to focus on identifying potential protein binding partners, elucidating downstream cellular effects, and understanding its pharmacokinetic and pharmacodynamic properties. Challenges include the need for highly pure samples of this compound, the development of appropriate biological assays, and the complex nature of biological systems. Advanced techniques in structural biology, cell biology, and in vivo studies would be necessary to address these gaps.

Development of Novel Research Methodologies for this compound Studies

Advancing the understanding of this compound will necessitate the development and application of novel research methodologies. For isolation and purification, new chromatographic techniques or separation methods tailored to this compound's specific properties may be required, especially if it exists in low concentrations in its natural sources. Structural characterization could benefit from advanced spectroscopic methods or computational approaches to confirm structures and identify potential isomers. Studying its biological activities and mechanisms will require sophisticated cell-based assays, in vitro experiments with purified enzymes or receptors, and potentially the development of animal models. The application of quantitative metabolomics could also provide insights into its presence and changes in biological systems. Challenges lie in the cost and accessibility of advanced instrumentation, the need for specialized expertise, and the inherent variability in biological samples. The development of more sensitive and specific analytical methods for detecting and quantifying this compound in complex matrices is also a potential area for methodological advancement.

Q & A

Q. How can interdisciplinary teams collaboratively design this compound-based drug discovery projects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。